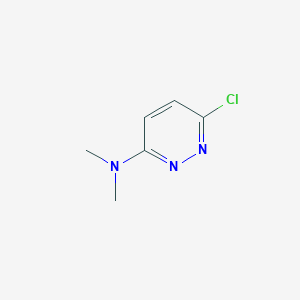

6-chloro-N,N-dimethylpyridazin-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-N,N-dimethylpyridazin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-10(2)6-4-3-5(7)8-9-6/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSLTSHWUCNYLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70878910 | |

| Record name | 3-CL-6-PYRIDAZINAMINE,N,N-DIME | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7145-60-0 | |

| Record name | 7145-60-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-CL-6-PYRIDAZINAMINE,N,N-DIME | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 6-chloro-N,N-dimethylpyridazin-3-amine: Properties, Synthesis, and Applications

Abstract and Introduction

The pyridazine scaffold is a privileged heterocycle in medicinal chemistry and materials science, valued for the unique electronic and steric properties conferred by its adjacent nitrogen atoms. Within this class, 6-chloro-N,N-dimethylpyridazin-3-amine stands out as a versatile synthetic intermediate. The presence of a reactive chlorine atom at the 6-position allows for a variety of cross-coupling reactions, while the dimethylamino group at the 3-position modulates the electronic character of the ring system, influencing its reactivity and the biological activity of its derivatives.

This technical guide provides an in-depth analysis of this compound (CAS No. 7145-60-0), designed for researchers, chemists, and drug development professionals. We will explore its core physicochemical properties, detail a representative synthetic pathway with a step-by-step protocol, discuss its chemical reactivity and potential applications, and outline essential safety and handling procedures. This document serves as a practical resource for leveraging this compound in advanced organic synthesis and discovery programs.

Compound Identification and Molecular Structure

Correctly identifying a chemical entity is the foundation of any scientific investigation. The structural and naming conventions for this compound are outlined below.

-

IUPAC Name: this compound

-

Canonical SMILES: CN(C)C1=NN=C(C=C1)Cl[1]

-

InChIKey: APSLTSHWUCNYLS-UHFFFAOYSA-N[3]

Caption: 2D structure of this compound.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is crucial for its application in experimental work, including reaction setup, purification, and formulation. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 157.6 g/mol | [1] |

| Monoisotopic Mass | 157.04068 Da | [3] |

| Appearance | Inferred to be a solid | N/A |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

| XLogP (Predicted) | 1.0 | [3] |

| Hydrogen Bond Donor Count | 0 | Inferred from structure |

| Hydrogen Bond Acceptor Count | 3 | Inferred from structure |

| Topological Polar Surface Area | 29.1 Ų | Inferred from structure |

Synthesis and Purification

The synthesis of substituted aminopyridazines typically proceeds via nucleophilic aromatic substitution (SNAr) on a di-halogenated precursor. The electron-deficient nature of the pyridazine ring facilitates this transformation.

Synthetic Pathway Overview

The most direct and industrially relevant pathway to this compound involves the reaction of 3,6-dichloropyridazine with dimethylamine. This reaction is highly regioselective, as the two chlorine atoms on the precursor exhibit different reactivities. The reaction is typically performed in a suitable solvent and may utilize a base to scavenge the HCl byproduct. This approach is analogous to the synthesis of related compounds where 3,6-dichloropyridazine is reacted with ammonia or other amines.[4][5][6][7]

Caption: General synthetic workflow for this compound.

Representative Experimental Protocol

This protocol is a representative method adapted from the synthesis of structurally similar aminopyridazines.[8] Researchers should perform their own optimization.

-

Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in absolute ethanol (approx. 0.5-1.0 M concentration) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add triethylamine (1.5 eq).

-

Reagent Addition: Add a solution of dimethylamine (e.g., 2.0 M in THF or as a gas) (1.5 eq) to the flask. The addition should be controlled to manage any exotherm.

-

Reaction Execution: Stir the mixture under reflux. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

-

Workup and Extraction: Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous phase with an organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by trituration in petroleum ether or by column chromatography on silica gel to afford the pure this compound.[8]

Causality Note: Triethylamine is used as a non-nucleophilic organic base to neutralize the hydrochloric acid generated during the substitution, preventing protonation of the dimethylamine nucleophile and driving the reaction to completion. Ethanol is a common polar protic solvent that facilitates the dissolution of the reactants.

Chemical Reactivity and Key Applications

The utility of this compound is primarily as a functionalized building block for more complex molecules. Its reactivity is dictated by the chlorine atom, which can be displaced or used in cross-coupling reactions.

-

Intermediate for Pharmaceuticals and Agrochemicals: The parent compound, 3-amino-6-chloropyridazine, is an indispensable building block for a wide array of Active Pharmaceutical Ingredients (APIs) and crop protection agents.[4][9] By extension, the N,N-dimethyl derivative serves a similar role, allowing for the introduction of a dimethylamino moiety which can be critical for tuning properties like solubility, metabolic stability, and receptor binding affinity.

-

Participant in Cross-Coupling Reactions: The C-Cl bond at the 6-position is susceptible to palladium-catalyzed cross-coupling reactions. For instance, the parent amine readily undergoes Suzuki-Miyaura cross-coupling to form 3-amino-6-arylpyridazines.[10] This reactivity provides a powerful tool for constructing C-C bonds and accessing diverse libraries of substituted pyridazines for screening in drug discovery programs.

-

Scaffold for Kinase Inhibitors: The pyridazine core is featured in numerous kinase inhibitors. The specific substitution pattern offered by this compound makes it a valuable starting point for synthesizing novel agents targeting signaling pathways implicated in diseases like cancer.

Spectral Characterization and Analytical Methods

Unambiguous structural confirmation is a cornerstone of chemical synthesis. While specific spectral data for this compound is not widely published, standard analytical techniques are used for its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary methods for structural elucidation. The proton NMR would show characteristic signals for the aromatic protons on the pyridazine ring and a singlet for the two equivalent methyl groups of the dimethylamino substituent. Data for the closely related 6-Chloro-N-methylpyridazin-3-amine is available and can serve as a reference.[11]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight and fragmentation pattern. The presence of a chlorine atom would be evident from the characteristic M/M+2 isotopic pattern.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as C-Cl and C-N bonds within the molecule.

Researchers can consult spectral databases for analogs like 3-amino-6-chloropyridazine to predict characteristic shifts and patterns.[12]

Safety, Handling, and Storage

Working with any chemical reagent requires adherence to strict safety protocols. The available data indicates that this compound should be handled with care.

-

Hazard Identification: The compound is associated with the following GHS hazard statements:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[13] All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[14][15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere (e.g., argon or nitrogen).[1] It should be kept away from incompatible materials such as strong oxidizing agents and strong acids.[14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14][15]

Conclusion

This compound is a valuable and versatile heterocyclic intermediate. Its well-defined structure, featuring two distinct reactive sites, provides chemists with a powerful platform for synthesizing complex molecular architectures. Its primary application as a building block in the pharmaceutical and agrochemical industries underscores its importance. By understanding its physicochemical properties, synthetic routes, and safety requirements, researchers can effectively and safely utilize this compound to advance their scientific and developmental objectives.

References

- 1. achmem.com [achmem.com]

- 2. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 3. PubChemLite - this compound (C6H8ClN3) [pubchemlite.lcsb.uni.lu]

- 4. nbinno.com [nbinno.com]

- 5. 6-Chloro-N-methylpyridazin-3-amine synthesis - chemicalbook [chemicalbook.com]

- 6. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines [test-psk.inforang.com]

- 7. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 8. 3-Pyridazinamine, 6-chloro-N,N-di-2-propen-1-yl- synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. 6-Chloro-N-methylpyridazin-3-amine(14959-32-1) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

6-chloro-N,N-dimethylpyridazin-3-amine molecular structure and formula C6H8ClN3

An In-Depth Technical Guide to 6-chloro-N,N-dimethylpyridazin-3-amine (C₆H₈ClN₃)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The guide details its molecular structure, physicochemical properties, a validated synthesis protocol, and its applications as a versatile building block in the development of novel chemical entities. Emphasis is placed on the causality behind experimental choices and adherence to safety and handling protocols, providing a self-validating framework for researchers. This document serves as an essential resource for professionals engaged in drug discovery and development who utilize pyridazine-based scaffolds.

Introduction: The Pyridazine Scaffold in Modern Chemistry

Heterocyclic compounds form the bedrock of medicinal chemistry, with nitrogen-containing rings being particularly prominent in a vast array of pharmaceuticals. Among these, the pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold. Its unique electronic properties, including a high dipole moment and robust hydrogen-bonding capacity, make it an attractive core for designing molecules with specific biological targets.[1]

The strategic functionalization of the pyridazine ring is critical for modulating a compound's pharmacological profile. Halogenated pyridazines, in particular, serve as highly versatile intermediates. The chlorine substituent in this compound acts as a reactive handle, enabling a wide range of subsequent cross-coupling and nucleophilic substitution reactions. This guide focuses on this specific molecule, elucidating its synthesis, properties, and pivotal role as a precursor in the synthesis of more complex, high-value compounds.

Molecular Structure and Physicochemical Properties

This compound is characterized by a pyridazine ring substituted with a chlorine atom at the C6 position and a dimethylamino group at the C3 position. This arrangement provides a key site for further chemical modification.

Physicochemical Data Summary

The key properties of this compound are summarized in the table below. These parameters are critical for designing reaction conditions, purification strategies, and formulation studies.

| Property | Value | Reference(s) |

| Molecular Weight | 157.60 g/mol | [4][5] |

| Exact Mass | 157.0406750 Da | [5] |

| Appearance | Solid | [6] |

| Melting Point | 200-203 °C | [4] |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | [5] |

| LogP (predicted) | 1.91 | [4] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3][4] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. The process utilizes the commercially available and highly reactive precursor, 3,6-dichloropyridazine.

Causality of the Synthetic Strategy

The pyridazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further enhanced by the inductive effect of the two chlorine atoms in the starting material, 3,6-dichloropyridazine, making the carbon atoms of the ring highly susceptible to nucleophilic attack. The substitution reaction proceeds regioselectively. The first substitution with dimethylamine is generally less selective, but subsequent purification isolates the desired 3-amino-6-chloro product. The use of a base, such as triethylamine, is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[7]

The synthesis of the precursor, 3,6-dichloropyridazine, typically starts from pyridazine-3,6-diol (maleic hydrazide) and a chlorinating agent like phosphorus oxychloride (POCl₃).[8][9][10]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is a representative method adapted from general procedures for the amination of dichlorodiazines.[7]

-

Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in absolute ethanol (approx. 0.5 M concentration) in a round-bottom flask equipped with a reflux condenser, add triethylamine (1.5 eq).

-

Nucleophilic Addition: Add an aqueous solution of dimethylamine (40 wt. %, 1.5 eq) dropwise to the stirred solution at room temperature.

-

Reaction Progression: Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is completely consumed (typically 12-24 hours).

-

Workup: After cooling to room temperature, pour the mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with dichloromethane (CH₂Cl₂) or ethyl acetate (3x volumes).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is not typically an active pharmaceutical ingredient itself but rather a crucial building block. Its value lies in the differential reactivity of its functional groups. The dimethylamino group is relatively stable, while the chloro group at the C6 position is an excellent leaving group for further functionalization.

Key Synthetic Transformations

-

Cross-Coupling Reactions: The C-Cl bond is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at the C6 position, rapidly building molecular complexity.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine can be displaced by a second nucleophile, such as another amine, an alcohol (to form an ether), or a thiol (to form a thioether). This is a cornerstone of combinatorial chemistry approaches to generate libraries of related compounds for biological screening.

-

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of a new C-N bond by coupling the chloro-pyridazine with a primary or secondary amine, a common transformation in the synthesis of kinase inhibitors and other targeted therapies.

Role as a Chemical Scaffold

Caption: Synthetic utility of this compound as a versatile scaffold.

While direct therapeutic applications of this specific compound are not widely documented, related pyridazine derivatives have shown significant biological activity, including antimicrobial and anticancer potential, often acting as enzyme inhibitors.[1] This highlights the importance of the core scaffold in generating novel drug candidates.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is derived from available safety data for the compound and related structures.[3][11][12]

GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Recommended Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[13]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Wear fire/flame resistant clothing if handling large quantities.[13]

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[13]

First-Aid Measures

-

If Inhaled: Move the victim into fresh air. If not breathing, give artificial respiration.[12]

-

In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water.[12]

-

In Case of Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do.[12]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[12]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C is recommended.[3][4]

Conclusion

This compound stands out as a high-value synthetic intermediate for the drug development professional. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an ideal starting point for the construction of complex molecular architectures. The strategic placement of the chloro and dimethylamino groups provides a blueprint for diversification, enabling access to novel chemical space. By understanding its properties, synthesis, and safe handling as detailed in this guide, researchers can effectively leverage this compound to accelerate their discovery programs and develop next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 3. achmem.com [achmem.com]

- 4. 6-chloro-4,5-dimethylpyridazin-3-amine | CAS#:76593-36-7 | Chemsrc [chemsrc.com]

- 5. 3-Amino-6-chloro-4,5-dimethylpyridazine | C6H8ClN3 | CID 6991943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Chloro-4-methylpyridazin-3-amine | 64068-00-4 [m.chemicalbook.com]

- 7. 3-Pyridazinamine, 6-chloro-N,N-di-2-propen-1-yl- synthesis - chemicalbook [chemicalbook.com]

- 8. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine | Semantic Scholar [semanticscholar.org]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. echemi.com [echemi.com]

6-chloro-N,N-dimethylpyridazin-3-amine molecular weight 157.60

An In-Depth Technical Guide to 6-chloro-N,N-dimethylpyridazin-3-amine: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary

This compound (CAS No. 7145-60-0) is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its pyridazine core, functionalized with a reactive chlorine atom and a dimethylamino group, serves as a versatile scaffold for synthesizing a diverse range of biologically active molecules. The electron-deficient nature of the pyridazine ring makes the chlorine atom at the C6 position susceptible to nucleophilic aromatic substitution, providing a strategic handle for molecular elaboration. This guide provides a comprehensive overview of the compound's physicochemical properties, a detailed protocol for its synthesis, an exploration of its core reactivity, and an in-depth look at its application as a privileged scaffold in the design of targeted therapeutics, particularly protein kinase inhibitors.

Physicochemical and Structural Properties

This compound is an organic compound whose structure is defined by a central pyridazine ring. The key features are a chlorine atom at position 6 and a dimethylamino group at position 3. The two nitrogen atoms within the aromatic ring act as electron-withdrawing groups, which significantly influences the molecule's reactivity, particularly by lowering the electron density at the carbon atoms and activating the C6-chloro group for nucleophilic displacement.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Reference(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 7145-60-0 | [1] |

| Molecular Formula | C₆H₈ClN₃ | [1] |

| Molecular Weight | 157.60 g/mol | [1] |

| Appearance | Solid (Typical) | [1] |

| SMILES | CN(C)c1ccc(Cl)nn1 | N/A |

| Topological Polar Surface Area (TPSA) | 29.08 Ų | N/A |

| logP (Octanol/Water Partition Coeff.) | 1.95 (Predicted) | N/A |

Synthesis and Purification

The most direct and industrially relevant synthesis of this compound involves the regioselective nucleophilic aromatic substitution of a commercially available precursor, 3,6-dichloropyridazine, with dimethylamine. The reaction leverages the differential reactivity of the two chlorine atoms on the pyridazine ring, though in this symmetric starting material, substitution at either position initially yields the same intermediate product class.

The causality behind this experimental design is rooted in the principles of nucleophilic aromatic substitution (SNAr) on electron-deficient heterocycles. The reaction proceeds readily because the pyridazine ring can stabilize the negative charge of the intermediate Meisenheimer complex. Using an excess of the amine nucleophile or adding a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the amination of dichlorodiazines.[2]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,6-dichloropyridazine (10.0 g, 67.1 mmol).

-

Reagent Addition: Add absolute ethanol (100 mL) to dissolve the starting material. To this solution, add triethylamine (13.6 g, 18.7 mL, 134.2 mmol, 2.0 equiv.) followed by a 40% aqueous solution of dimethylamine (15.1 g, 17.8 mL, 134.2 mmol, 2.0 equiv.).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting 3,6-dichloropyridazine is consumed.

-

Workup and Isolation: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol. To the resulting residue, add 100 mL of water and extract with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and evaporate the solvent under vacuum to yield the crude product.

-

Final Purification (Self-Validation): The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel. Purity should be assessed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the structure and confirm the absence of starting material and di-substituted byproducts.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the reactivity of the chlorine atom at the C6 position. This site is primed for further nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups. This second substitution is the cornerstone of its role as a molecular scaffold.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile first attacks the electron-deficient carbon atom attached to the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] In the second, typically rapid step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring and yielding the final substituted product. The presence of the ring nitrogens is critical, as they delocalize the negative charge of the intermediate, lowering the activation energy for the reaction.[4]

Caption: Generalized SNAr mechanism at the C6 position.

Common nucleophiles used in this context include amines, alcohols (alkoxides), and thiols (thiolates). Furthermore, the C-Cl bond can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, to form C-C and C-N bonds, respectively, dramatically expanding the accessible chemical space.[5][6]

Applications in Medicinal Chemistry and Drug Development

The 3-amino-6-chloropyridazine framework is considered a privileged scaffold in medicinal chemistry, particularly for the development of protein kinase inhibitors.[6][7] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[8]

The utility of this scaffold lies in its ability to mimic the adenine component of ATP, enabling it to form key hydrogen bond interactions with the "hinge region" of the kinase ATP-binding site. The amino group at the C3 position often acts as a hydrogen bond donor, while one of the ring nitrogens acts as an acceptor.[6] this compound serves as a pre-functionalized version of this core, where the C6-chloro atom provides the attachment point for a second vector, which can be tailored to occupy adjacent pockets in the active site to achieve potency and selectivity. Derivatives of this scaffold have been investigated as inhibitors of various kinases, including Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinases (CDKs), which are targets for Alzheimer's disease and cancer, respectively.[9][10]

Caption: Role as a scaffold in kinase inhibitor design.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It should be handled in a well-ventilated area or a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Table 2: GHS Hazard Information

| Hazard Class | Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation |

Data sourced from supplier safety information.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Pyridazinamine, 6-chloro-N,N-di-2-propen-1-yl- synthesis - chemicalbook [chemicalbook.com]

- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Synthesis Pathways for 6-chloro-N,N-dimethylpyridazin-3-amine

Introduction: The Significance of Substituted Pyridazines

The pyridazine nucleus is a privileged scaffold in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activities.[1][2] Among these, 6-chloro-N,N-dimethylpyridazin-3-amine is a key intermediate in the synthesis of a variety of functional molecules. Its unique electronic properties, stemming from the electron-withdrawing chlorine atom and the electron-donating dimethylamino group on the pyridazine ring, make it a versatile building block for the development of novel pharmaceuticals and agrochemicals.[2] This guide provides a comprehensive overview of the principal synthetic pathways to this compound, with a focus on the underlying chemical principles and practical experimental considerations for researchers in drug development and organic synthesis.

Core Synthesis Strategy: Nucleophilic Aromatic Substitution

The most direct and widely employed strategy for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) on a readily available precursor, 3,6-dichloropyridazine. The pyridazine ring is inherently electron-deficient, which facilitates the attack of nucleophiles. The two chlorine atoms on 3,6-dichloropyridazine are susceptible to displacement, and selective substitution can be achieved by controlling the reaction conditions.

The general transformation is depicted below:

Caption: General overview of the SNAr synthesis pathway.

Part 1: Synthesis of the Key Precursor: 3,6-Dichloropyridazine

The commercial availability of 3,6-dichloropyridazine is widespread; however, for contexts requiring in-house synthesis, the following established protocol from maleic hydrazide is recommended.

Reaction Scheme:

Caption: Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide.

Experimental Protocol: Chlorination of Maleic Hydrazide

This procedure outlines the conversion of pyridazine-3,6-diol (the tautomeric form of maleic hydrazide) to 3,6-dichloropyridazine using phosphorus oxychloride (POCl₃).[3]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Pyridazine-3,6-diol | 112.09 | 125 g | 1.115 mol |

| Phosphorus oxychloride (POCl₃) | 153.33 | 520 mL | 5.576 mol |

| Ethyl acetate (EtOAc) | 88.11 | ~2 L | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |

| Water | 18.02 | ~1 L | - |

| Brine | - | ~1 L | - |

| Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Procedure:

-

Under a nitrogen atmosphere, charge a 2L round-bottom flask with pyridazine-3,6-diol (125 g, 1.115 mol).

-

Carefully add phosphorus oxychloride (520 mL, 5.576 mol) at room temperature.

-

Heat the reaction mixture to 80°C and maintain for at least 12 hours (overnight).

-

After cooling, concentrate the reaction mixture under high vacuum at 55-60°C to obtain a thick mass.

-

Dilute the residue with ethyl acetate (1 L).

-

Slowly and carefully quench the mixture by pouring it into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.

-

Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 500 mL).

-

Combine the organic layers and wash with water (1 L) followed by brine (1 L).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

-

Dry the resulting solid under vacuum at 50°C to yield 3,6-dichloropyridazine.[3]

Expected Yield: ~85%

Part 2: Primary Synthesis of this compound

The core of this synthesis is the selective mono-substitution of 3,6-dichloropyridazine with dimethylamine. The choice of solvent and temperature is critical to favor the desired product and minimize the formation of the di-substituted byproduct.

Reaction Scheme:

Caption: Synthesis of the target compound from 3,6-Dichloropyridazine.

Mechanistic Insight: The SNAr Pathway

The reaction proceeds via a Meisenheimer-like intermediate. The electron-deficient nature of the pyridazine ring, further activated by the two chlorine atoms, allows for the nucleophilic attack of dimethylamine at one of the carbon-chlorine bonds. This forms a resonance-stabilized anionic intermediate. The subsequent loss of the chloride ion restores the aromaticity of the ring, yielding the substituted product. The selectivity for mono-substitution is generally achieved by using a controlled stoichiometry of the amine and moderate reaction temperatures.

Experimental Protocol: Amination of 3,6-Dichloropyridazine

This protocol is adapted from general procedures for the amination of dichlorodiazines.[4]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,6-Dichloropyridazine | 148.98 | (e.g., 5.0 g) | (e.g., 33.6 mmol) |

| Dimethylamine (e.g., 40% in water or 2M in THF) | 45.08 | (e.g., 5.03 mmol) | (e.g., 50.3 mmol) |

| Triethylamine (Et₃N) | 101.19 | (e.g., 7.0 mL) | (e.g., 50.3 mmol) |

| Ethanol (absolute) | 46.07 | 50 mL | - |

| Saturated Ammonium Chloride (NH₄Cl) solution | - | 200 mL | - |

| Dichloromethane (CH₂Cl₂) | 84.93 | 600 mL | - |

| Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

| Petroleum Ether | - | As needed | - |

Procedure:

-

To a 100 mL round-bottom flask, add a solution of 3,6-dichloropyridazine (3.36 mmol) in absolute ethanol (50 mL).

-

Add triethylamine (5.03 mmol) to the solution.

-

Add dimethylamine (5.03 mmol) to the reaction mixture.

-

Stir the mixture under reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the starting 3,6-dichloropyridazine is completely consumed, cool the mixture to room temperature.

-

Pour the reaction mixture into a saturated ammonium chloride solution (200 mL).

-

Extract the aqueous phase with dichloromethane (3 x 200 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure.

-

Triturate the crude solid with petroleum ether and filter through a Büchner funnel to afford the pure product.[4]

Data Summary (Illustrative):

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | 65-68 |

| This compound | C₆H₈ClN₃ | 157.60 | (Predicted) |

Conclusion and Future Perspectives

The synthesis of this compound is a robust process, primarily relying on the well-established nucleophilic aromatic substitution of 3,6-dichloropyridazine. The protocols detailed in this guide are scalable and utilize readily available starting materials. For researchers in drug discovery, this intermediate serves as a valuable platform for further derivatization, such as through Suzuki or other cross-coupling reactions at the chlorine position, to generate libraries of novel compounds for biological screening.[5] Future work may focus on developing more environmentally benign, one-pot, or flow-chemistry-based approaches to further streamline the synthesis of this important heterocyclic building block.

References

- 1. repositorium.uminho.pt [repositorium.uminho.pt]

- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 3. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 4. 3-Pyridazinamine, 6-chloro-N,N-di-2-propen-1-yl- synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Derivatives of 6-chloro-N,N-dimethylpyridazin-3-amine: Synthesis, Reactivity, and Applications

Introduction: The Pyridazine Core in Modern Drug Discovery

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including analgesic, anti-inflammatory, and anticancer properties.[1][2] The unique electronic properties of the pyridazine ring, characterized by its electron-deficient nature, make it a versatile building block for the synthesis of novel therapeutic agents. This guide focuses on 6-chloro-N,N-dimethylpyridazin-3-amine, a key intermediate for the development of a diverse array of pharmacologically active molecules. We will explore the reactivity of this core structure and provide a detailed examination of the primary synthetic routes for its derivatization, offering insights into the rationale behind experimental design and execution for researchers, scientists, and drug development professionals.

Chemical Reactivity and Strategic Considerations

The synthetic utility of this compound is primarily dictated by the reactivity of the chlorine atom at the 6-position. This position is susceptible to a variety of transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridazine ring enhances the electrophilicity of the carbon atom attached to the chlorine, facilitating its displacement.

The choice of synthetic strategy is contingent upon the desired derivative. For the introduction of carbon-carbon bonds, the Suzuki-Miyaura coupling is the method of choice. For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination offers a powerful and versatile approach. Direct nucleophilic aromatic substitution provides a straightforward route for the introduction of oxygen and sulfur-based functional groups.

A critical consideration in the derivatization of this molecule is the potential for side reactions. For instance, in cross-coupling reactions, hydrodehalogenation can be a competing pathway, particularly under harsh reaction conditions.[3] Furthermore, the pyridazine ring can be susceptible to hydrolysis, especially in the presence of strong bases and water at elevated temperatures, which can lead to the formation of pyridazinone byproducts.[4] Careful optimization of reaction parameters is therefore essential to achieve high yields and purity of the desired products.

Synthetic Methodologies and Experimental Protocols

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of carbon-carbon bonds, coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[5] For this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 6-position.

Causality Behind Experimental Choices:

-

Catalyst: Palladium catalysts are central to the reaction's success. Pd(PPh₃)₄ is a commonly used catalyst, though more advanced systems involving palladium acetate (Pd(OAc)₂) with specialized phosphine ligands like SPhos can offer higher activity and broader substrate scope, particularly for less reactive aryl chlorides.[6]

-

Base: A base is required to activate the organoboron species. Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are frequently used. The choice of base can influence the reaction rate and yield, and often needs to be empirically optimized.[3]

-

Solvent: A solvent system that can dissolve both the organic and inorganic reagents is necessary. Mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, or dimethoxyethane (DME)) and water are common.[3][5] Anhydrous conditions can also be employed, particularly with more sensitive substrates.[7]

-

Inert Atmosphere: To prevent the degradation of the palladium catalyst, the reaction is typically carried out under an inert atmosphere of nitrogen or argon.[5]

Detailed Experimental Protocol: Synthesis of 6-aryl-N,N-dimethylpyridazin-3-amine

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., Na₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent (10 mL) to the reaction mixture via syringe.

-

Add the palladium catalyst to the mixture under a positive pressure of inert gas.

-

Heat the reaction mixture to 80-110 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-N,N-dimethylpyridazin-3-amine.[3]

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O | 110 | 20 | Moderate |

| Various arylboronic acids | Pd(OAc)₂ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Toluene or 1,4-Dioxane | 80-110 | 4-24 | High |

| Mesitylboronic acid | Pd(PPh₃)₄ | - | Ba(OH)₂ | DME/H₂O | Reflux | - | - |

Table adapted from representative conditions for a similar substrate, 6-Amino-3-chloropyridazine.[6]

Visualization: Suzuki-Miyaura Coupling Workflow

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for the synthesis of aryl amines from aryl halides and primary or secondary amines, mediated by a palladium catalyst.[8] This reaction is particularly valuable for creating derivatives of this compound with a wide range of amino substituents at the 6-position.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are often required to facilitate the catalytic cycle, especially for the coupling of less reactive aryl chlorides.[8] The palladium source is typically Pd(OAc)₂ or Pd₂(dba)₃.

-

Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used bases. The choice of base can significantly impact the reaction's efficiency.

-

Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are typically used to prevent unwanted side reactions.

Detailed Experimental Protocol: Synthesis of 6-amino-N,N-dimethylpyridazin-3-amine Derivatives

Materials:

-

This compound

-

Primary or secondary amine (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Phosphine ligand (e.g., XPhos, 4 mol%)

-

Base (e.g., NaOtBu, 1.5 equivalents)

-

Anhydrous solvent (e.g., Toluene)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk tube, add the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere.

-

Add the anhydrous solvent, followed by this compound and the amine coupling partner.

-

Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[3]

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution offers a direct method for the displacement of the chloride at the 6-position with various nucleophiles, particularly alkoxides and thiolates, to form ether and thioether derivatives, respectively. The electron-deficient nature of the pyridazine ring activates the C-Cl bond towards nucleophilic attack.[9]

Causality Behind Experimental Choices:

-

Nucleophile: The strength of the nucleophile is a key factor. Strong nucleophiles such as sodium methoxide or sodium thiophenoxide are typically used.

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed to dissolve the reagents and facilitate the reaction.[10]

-

Temperature: The reaction may require heating to proceed at a reasonable rate, as the aromaticity of the pyridazine ring needs to be temporarily disrupted during the reaction.[9]

Detailed Experimental Protocol: Synthesis of 6-alkoxy- or 6-alkylthio-N,N-dimethylpyridazin-3-amine

Materials:

-

This compound

-

Sodium alkoxide or sodium thiolate (1.1 equivalents)

-

Polar aprotic solvent (e.g., DMF)

Procedure:

-

Dissolve this compound in the polar aprotic solvent in a round-bottom flask.

-

Add the sodium alkoxide or sodium thiolate portion-wise to the stirred solution at room temperature.

-

Heat the reaction mixture to a temperature between 60-100 °C, if necessary.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

Derivatives of this compound are of significant interest in drug discovery due to the diverse pharmacological activities exhibited by the pyridazine scaffold. These derivatives have been investigated for a range of therapeutic applications:

-

Anticancer Agents: Many pyridazine derivatives have demonstrated potent anticancer activity.[6] The ability to readily introduce a variety of substituents at the 6-position allows for the exploration of structure-activity relationships and the optimization of potency and selectivity against various cancer cell lines.

-

Anti-inflammatory and Analgesic Agents: The pyridazine core is a key component of numerous compounds with anti-inflammatory and analgesic properties.[2]

-

Kinase Inhibitors: The pyridazine scaffold is a common feature in the design of kinase inhibitors, which are a major class of anticancer drugs.[1] The derivatization of this compound provides a route to novel kinase inhibitors with potentially improved efficacy and safety profiles.

The synthetic methodologies outlined in this guide provide researchers with a robust toolkit for the synthesis and exploration of novel derivatives of this compound, paving the way for the discovery of new and improved therapeutic agents.

References

- 1. 6-Bromo-N,N-dimethylpyridazin-3-amine [myskinrecipes.com]

- 2. Synthesis of amide derivatives of [6-(3,5-dimethylpyrazol-1-yl)-3(2H)-pyridazinone-2-yl] acetic acid and their analgesic and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential biological activity of the pyridazine scaffold in medicinal chemistry

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyridazine ring, a six-membered diazine heterocycle with two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1] Its unique physicochemical properties, including a high dipole moment, hydrogen bonding capabilities, and the ability to serve as a bioisosteric replacement for other aromatic systems, have made it a versatile scaffold for the design of novel therapeutic agents. This guide provides an in-depth technical overview of the biological activities of pyridazine-containing compounds, focusing on their applications in oncology, infectious diseases, inflammation, and cardiovascular disorders. We will delve into the structure-activity relationships, mechanisms of action, and key experimental protocols relevant to the synthesis and evaluation of these promising molecules.

Introduction: The Physicochemical Allure of the Pyridazine Core

The pyridazine scaffold's utility in drug design stems from its distinct electronic and structural features. The two adjacent nitrogen atoms create a polarized system, influencing the molecule's solubility, metabolic stability, and interaction with biological targets.[2] This inherent polarity can also mitigate interactions with off-target proteins like the hERG potassium channel, a common cause of cardiotoxicity in drug development.[2] Furthermore, the pyridazine core can be readily functionalized at various positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The pyridazine motif is present in several clinically approved drugs, highlighting its therapeutic relevance. Notable examples include:

-

Relugolix: A gonadotropin-releasing hormone (GnRH) receptor antagonist for the treatment of prostate cancer and uterine fibroids.[3]

-

Deucravacitinib: An allosteric tyrosine kinase 2 (TYK2) inhibitor for the treatment of plaque psoriasis.[3]

-

Hydralazine: A vasodilator used to treat hypertension.[5]

-

Ponatinib: A multi-targeted tyrosine kinase inhibitor for leukemia.

The continued exploration of pyridazine derivatives in clinical trials for various indications underscores the scaffold's enduring potential in drug discovery.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The pyridazine scaffold has been extensively investigated for its anticancer properties, with derivatives showing activity against a range of malignancies. A key mechanism of action for many pyridazine-based anticancer agents is the inhibition of protein kinases, particularly those involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

Mechanism of Action: Inhibition of VEGFR-2 Signaling

VEGF-A, a potent pro-angiogenic factor, binds to VEGFR-2 on endothelial cells, triggering receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[6][7][8][9][10]

Pyridazine-based VEGFR-2 inhibitors are designed to bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of VEGFR-2 and thereby blocking the downstream signaling cascade. This inhibition of angiogenesis can lead to the suppression of tumor growth and metastasis.

References

- 1. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA <sub>2</sub> … [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]

An In-depth Technical Guide on the Application of Chloro-pyridazine Scaffolds in Chemical Proteomics for Kinase Inhibitor Profiling

Abstract

Protein kinases have emerged as a pivotal class of drug targets, particularly in oncology. The development of selective kinase inhibitors is a cornerstone of modern drug discovery. However, assessing the true selectivity of these inhibitors across the entire proteome remains a significant challenge. Chemical proteomics, a sub-discipline of proteomics, provides powerful tools to address this challenge by enabling the profiling of inhibitor-protein interactions within a complex biological system. This guide explores the strategic use of chloro-pyridazine scaffolds, exemplified by the conceptual application of a 6-chloro-N,N-dimethylpyridazin-3-amine core, in the design and implementation of chemical probes for proteomics research. We will delve into the underlying principles, experimental workflows, and data analysis strategies that empower researchers to elucidate the target landscape of kinase inhibitors, thereby accelerating the development of more effective and less toxic therapeutics.

Introduction: The Kinase Inhibitor Selectivity Challenge

Protein kinases play a crucial role in cellular signal transduction pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] Consequently, a significant portion of drug discovery efforts focuses on the development of small molecule kinase inhibitors.[3] While many inhibitors are designed to target the highly conserved ATP-binding site of a specific kinase, this conservation often leads to off-target effects, where the inhibitor binds to and modulates the activity of unintended kinases or other ATP-binding proteins.[2][3] These off-target interactions can lead to cellular toxicity or unforeseen pharmacological effects, underscoring the critical need for comprehensive selectivity profiling.[4]

Traditional methods for assessing inhibitor selectivity, such as in vitro kinase panels, often fail to recapitulate the complexities of the cellular environment. Chemical proteomics has emerged as a powerful alternative, offering the ability to profile inhibitor targets directly in living cells or cell lysates.[5] This approach utilizes chemical probes, which are modified versions of the inhibitor molecule, to capture and identify protein targets.

The Chloro-pyridazine Scaffold: A Versatile Core for Probe Design

Heterocyclic compounds are foundational in medicinal chemistry, and pyridazine derivatives are of particular interest due to their presence in a wide range of biologically active molecules.[6][7][8] The this compound structure serves as an excellent conceptual starting point for designing a chemical probe for several reasons:

-

Reactive Handle: The chlorine atom at the 6-position of the pyridazine ring can act as a reactive handle. While not as reactive as some dedicated covalent warheads, its reactivity can be tuned and exploited for covalent modification of nucleophilic residues (such as cysteine or lysine) in the binding pocket of a target protein.[1][2] This covalent interaction provides a stable link between the probe and its target, facilitating subsequent enrichment and identification.

-

Scaffold for Kinase Recognition: The pyridazine core can serve as a scaffold to mimic the hinge-binding motifs of many known kinase inhibitors. By modifying the substituents on the ring, it is possible to tune the binding affinity and selectivity for specific kinases.

-

Site for Reporter Tag Incorporation: The amine functionality provides a straightforward site for the attachment of a reporter tag, such as an alkyne or azide group, which is essential for the subsequent visualization or enrichment of probe-labeled proteins via "click chemistry".[2][9]

Chemical Proteomics Workflow: From Probe to Protein Target Identification

A typical chemical proteomics workflow using a chloro-pyridazine-based probe involves several key stages. This section will outline a detailed, step-by-step methodology.

Probe Synthesis

The first step is the synthesis of a chemical probe based on the this compound scaffold. This involves the introduction of a bioorthogonal handle, such as a terminal alkyne, which will be used for downstream applications. A general synthetic scheme is outlined below:

Caption: Synthesis of an alkyne-functionalized chloro-pyridazine probe.

Cell Treatment and Lysis

-

Cell Culture: Culture the cells of interest (e.g., a cancer cell line) to the desired confluency.

-

Probe Treatment: Treat the cells with the alkyne-functionalized probe at various concentrations and for different incubation times to determine the optimal labeling conditions. A vehicle control (e.g., DMSO) should be included.

-

Cell Lysis: After incubation, harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the integrity of the proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method, such as the Bradford or BCA assay, to ensure equal protein loading in subsequent steps.

Click Chemistry-Mediated Biotinylation

Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and specific reaction used to attach a biotin tag to the alkyne-functionalized proteins.[2][9]

-

Reaction Setup: To the protein lysate (e.g., 1 mg of total protein), add the following click chemistry reagents:

-

Biotin-azide

-

Tris(2-carboxyethyl)phosphine (TCEP) to reduce Cu(II) to Cu(I)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper-ligand to stabilize the Cu(I) ion

-

Copper(II) sulfate (CuSO4)

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

Caption: Biotinylation of probe-labeled proteins via click chemistry.

Affinity Enrichment of Biotinylated Proteins

-

Streptavidin Beads: Add streptavidin-conjugated agarose or magnetic beads to the lysate and incubate for 1-2 hours at 4°C with rotation to allow the biotinylated proteins to bind to the beads.

-

Washing: Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads) and discard the supernatant. Wash the beads extensively with a series of buffers (e.g., high salt, low salt, and urea) to remove non-specifically bound proteins.

On-Bead Digestion and Mass Spectrometry Analysis

-

Reduction and Alkylation: Resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and incubate to reduce disulfide bonds. Then, add an alkylating agent (e.g., iodoacetamide) to cap the free thiols.

-

Tryptic Digestion: Wash the beads and resuspend them in a digestion buffer containing trypsin. Incubate overnight at 37°C to digest the proteins into peptides.

-

Peptide Elution: Collect the supernatant containing the digested peptides.

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the resulting fragmentation patterns are used to determine the amino acid sequences.

-

Protein Identification: The acquired MS/MS spectra are searched against a protein database (e.g., UniProt) using a search engine (e.g., Mascot, Sequest) to identify the proteins that were labeled by the probe.

Caption: A comprehensive chemical proteomics workflow.

Data Analysis and Interpretation

The output of the mass spectrometry analysis is a list of identified proteins. To distinguish true targets from background binders, a quantitative proteomics approach, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification, is often employed.[10] In a competition experiment, cells are co-incubated with the alkyne probe and an excess of the parent, unlabeled inhibitor. True targets of the inhibitor will show a decrease in labeling by the probe in the presence of the competitor.

| Metric | Description | Interpretation |

| Peptide Spectrum Matches (PSMs) | The number of MS/MS spectra that match to peptides from a particular protein. | A higher number of PSMs generally indicates higher protein abundance. |

| Sequence Coverage (%) | The percentage of the protein's amino acid sequence that is covered by the identified peptides. | Higher sequence coverage increases the confidence of the protein identification. |

| Fold Change (Competition/Control) | The ratio of the abundance of a protein identified in the competition experiment versus the control experiment. | A significant decrease in the fold change indicates that the protein is a likely target of the inhibitor. |

Conclusion and Future Perspectives

The use of chemical proteomics with specifically designed probes, conceptually derived from scaffolds like this compound, provides an unparalleled view of the target landscape of small molecule inhibitors. This approach allows for the identification of both on-target and off-target interactions in a physiologically relevant context, which is invaluable for lead optimization in drug discovery.[2][3] Future advancements in mass spectrometry, chemical probe design, and data analysis will continue to enhance the power and resolution of these techniques, paving the way for the development of the next generation of highly selective and effective therapeutics.

References

- 1. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]

- 5. CellEKT: A Robust Chemical Proteomics Workflow to Profile Cellular Target Engagement of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. CAS 3814-20-8: this compound [cymitquimica.com]

- 8. 6-chloro-N-methylpyridazin-3-amine [myskinrecipes.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Introduction: The Double-Edged Sword of Chloropyridazines in Research

An In-Depth Technical Guide to the Safe Handling of Chloropyridazines for Laboratory Professionals

Chloropyridazines represent a vital class of heterocyclic compounds, serving as foundational building blocks in the synthesis of pharmaceuticals and agrochemicals. Their unique 1,2-diazine structure, combined with the reactivity imparted by the chlorine substituent, makes them versatile intermediates for creating complex molecular architectures.[1][2] Pyridazine-based candidates have been investigated as inhibitors for various enzymes, showing promise in the development of new chemotherapeutics.[3][4]

However, the very reactivity that makes these compounds valuable also presents significant safety challenges. As halogenated aromatic heterocycles, chloropyridazines and their derivatives can possess considerable biological activity and toxicity.[5][6] Incidents of skin, eye, and respiratory irritation are well-documented, and some compounds in this class are fatal if inhaled or absorbed through the skin.[7][8] Furthermore, their thermal decomposition can release toxic and corrosive gases, including nitrogen oxides and hydrogen chloride.[5][9]

This guide provides a comprehensive framework for the safe handling, storage, and disposal of chloropyridazines. It is designed for researchers, scientists, and drug development professionals who work with these compounds. By understanding the underlying chemical principles of their hazards and implementing the multi-layered safety protocols detailed herein, laboratory personnel can mitigate risks and foster a secure research environment.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the cornerstone of laboratory safety. Chloropyridazines present a multi-faceted risk profile that includes toxicological, physical, and environmental hazards.

Toxicological Hazards

Exposure can occur via inhalation, skin contact, eye contact, and ingestion. The primary health risks are summarized below.

-

Acute Toxicity: Many chloropyridazines are classified as harmful or toxic. For example, 2-chloropyridine is fatal if it comes in contact with skin or is inhaled.[7][8] Ingestion is also harmful and can lead to gastrointestinal irritation, nausea, and vomiting.[5][7] Animal studies on related compounds show that the liver and kidneys are primary target organs for toxicity.[6]

-

Skin and Eye Irritation: Direct contact causes skin irritation. More severe outcomes, including serious eye damage, can occur upon contact with the eyes.[7][10] Prolonged contact with some derivatives can lead to severe inflammation and corneal damage.[6]

-

Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation, with symptoms including coughing and wheezing.[5][10][11]

Physical and Chemical Hazards

-

Reactivity: Chloropyridazines are stable under normal conditions but can react vigorously with strong oxidizing agents and strong acids. Such reactions can generate heat and potentially hazardous byproducts.

-

Thermal Decomposition: When heated to decomposition, these compounds emit toxic fumes. Hazardous combustion products include carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[5][9] The thermal decomposition of related chlorinated pesticides is known to produce a substantial number of toxicants, including HCN and various nitriles.[12]

-

Flammability: While many chloropyridazines are solids, some are combustible liquids with relatively high flash points.[5][8] It is crucial to keep them away from heat, sparks, and open flames.[5][8]

Environmental Hazards

Certain chloropyridazines are classified as very toxic to aquatic life with long-lasting effects.[7][8] Therefore, release into the environment, particularly into waterways, must be strictly avoided.

| Hazard Category | Description | Key Precautionary Statements (GHS) |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed; Fatal in contact with skin or if inhaled.[7][8][10] | P260, P262, P264, P270, P280, P284[7][8] |

| Skin Corrosion/Irritation | Causes skin irritation. | P280, P302+P352[10] |

| Serious Eye Damage/Irritation | Causes serious eye damage/irritation.[7] | P280, P305+P351+P338, P310[7] |

| Respiratory Irritation | May cause respiratory irritation.[7][10] | P261, P271, P304+P340[7][10] |

| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects.[7][8] | P273, P391 |

| Thermal Decomposition | Emits toxic gases (NOx, HCl, CO, CO2) upon heating.[5][9] | Keep away from heat and sources of ignition.[5][9] |

Section 2: The Hierarchy of Controls: A Multi-Layered Safety Approach

The most effective way to manage laboratory hazards is through a "Hierarchy of Controls," which prioritizes strategies from most to least effective. Personal Protective Equipment (PPE), while essential, is considered the last line of defense.

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls

These controls are designed to remove the hazard at the source, before it comes into contact with the worker.

-

Chemical Fume Hoods: All handling of chloropyridazines, especially volatile compounds or solids that may form dust, must be conducted in a certified chemical fume hood.[11] This is the primary engineering control to prevent inhalation of harmful vapors and dust.[13][14]

-

Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[11][14]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly. Their location should be known to all personnel before starting any work.[15]

Administrative Controls

These are work policies and procedures that reduce the duration, frequency, and severity of exposure to hazardous chemicals.

-

Designated Work Areas: Establish a specific area within the lab for working with chloropyridazines. This area should be clearly marked with warning signs.

-

Standard Operating Procedures (SOPs): Develop and implement detailed SOPs for all experiments involving chloropyridazines. These SOPs should cover every step from preparation and handling to waste disposal and emergency procedures.

-

Training: All personnel must receive training on the specific hazards of chloropyridazines, the contents of the Safety Data Sheet (SDS), and the laboratory's specific SOPs before they are permitted to handle these chemicals.

Section 3: Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The correct selection and consistent use of PPE are non-negotiable.[11][16][17]

PPE Selection Protocol

| PPE Category | Specification | Rationale and Causality |

| Eye/Face Protection | Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US).[13] A full-face shield should be worn over goggles for procedures with a high risk of splashing or explosion.[18] | Protects against splashes and dust, preventing serious eye irritation or damage.[19] A face shield provides an additional layer of protection for the entire face.[20] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[11] Latex gloves are not suitable. Gloves must be inspected for tears or holes before each use.[13] | Provides a barrier against dermal absorption, which can be a significant route of exposure for this class of compounds.[6] Double-gloving may be prudent for highly toxic derivatives. |

| Body Protection | A flame-resistant lab coat, fully buttoned.[13] For larger quantities or high-risk operations, a chemical-resistant apron or impervious clothing should be used.[17] | Protects skin from accidental contact and prevents contamination of personal clothing.[21] Personal clothing should not expose skin (long pants and closed-toe shoes are mandatory).[21] |